3-(4-Methoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
Description
3-(4-Methoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a synthetic small molecule characterized by a propan-1-one backbone substituted with a 4-methoxyphenyl group and a piperidin-1-yl moiety bearing a thiophen-3-yl substituent. The compound’s structural complexity arises from the integration of aromatic (methoxyphenyl, thiophene) and heterocyclic (piperidine) components, which are common in bioactive molecules targeting central nervous system disorders, cancer, and infectious diseases . Its molecular formula is C₂₀H₂₁NO₂S, with a molecular weight of 339.45 g/mol.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-22-18-5-2-15(3-6-18)4-7-19(21)20-11-8-16(9-12-20)17-10-13-23-14-17/h2-3,5-6,10,13-14,16H,4,7-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZCCSPCTXEXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the formation of the methoxyphenyl group, followed by the introduction of the thiophenyl and piperidinyl groups. Common synthetic routes include:
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of a boronic acid derivative of the methoxyphenyl group with a halogenated thiophenyl compound in the presence of a palladium catalyst.
Nucleophilic Substitution: The piperidinyl group can be introduced through nucleophilic substitution reactions involving appropriate leaving groups and nucleophiles.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their biological activities, and synthetic characteristics:
Key Observations :
Structural Variations and Bioactivity: Replacement of the thiophene-piperidine moiety with morpholinoethoxy and phenylthio groups (Compounds 4a, 4h) enhances cytotoxicity against MCF-7 cells while sparing normal cells . Substitution of piperidine with piperazine (Compound 11) introduces anti-parasitic activity but reduces synthetic yield (18%) compared to other analogs . The α,β-unsaturated ketone in the enone derivative () may improve binding affinity in protein-ligand interactions due to conjugation effects .
Synthetic Efficiency: Silyl-protected analogs (e.g., 1a) show moderate yields (48%), suggesting challenges in steric hindrance during synthesis . Anti-Trypanosoma Compound 11 has low purity (58.02% theoretical vs.
Selectivity and Toxicity: Compounds 4a and 4h demonstrate selective cytotoxicity, a critical advantage over non-selective drugs like Tamoxifen . The thiophene-piperidine hybrid in the target compound may offer improved metabolic stability over morpholinoethoxy derivatives due to reduced polarity.
Biological Activity
3-(4-Methoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a methoxyphenyl group, a thiophenyl group, and a piperidinyl moiety, is being investigated for various pharmacological applications.
- IUPAC Name : 3-(4-methoxyphenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one
- Molecular Formula : CHNOS
- Molecular Weight : 329.5 g/mol
- CAS Number : 1396768-26-5
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate the activity of these targets, leading to various biological outcomes. The exact mechanisms remain under investigation but are thought to involve pathways relevant to its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds in the thiophene class. For example, derivatives exhibiting significant activity against pathogens such as Staphylococcus aureus have been noted. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Antiviral Activity
Research has shown that compounds with similar structural features can exhibit antiviral properties. For instance, certain derivatives have been evaluated for their ability to inhibit influenza viruses, demonstrating IC values in the low micromolar range . While specific data on this compound is limited, its structural analogs suggest potential antiviral efficacy.
Neuropharmacological Effects
The piperidinyl component of the compound may confer neuropharmacological properties. Compounds containing piperidine rings are often explored for their effects on neurotransmitter systems, potentially influencing mood and cognitive functions. Studies on related piperidine derivatives indicate activities such as anxiolytic and antidepressant effects.
Case Studies and Research Findings
Several studies have explored the biological activities of thiophene and piperidine derivatives:
- Antimicrobial Evaluation :
- Antiviral Properties :
- Neuropharmacological Assessment :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)propionic acid | Lacks piperidinyl and thiophenyl groups | Limited biological activity |
| 4-Methoxyphenol (Mequinol) | Contains methoxyphenyl group only | Antioxidant properties |
| Thiophene derivatives | Varying substituents on thiophene | Antimicrobial and anticancer activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
